

Technical Support Center: Fosfluconazole Pharmacokinetics in Hepatic Impairment

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Compound of Interest

Compound Name: Fosfluconazole

Cat. No.: B1673567

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This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of hepatic impairment on the pharmacokinetics of **fosfluconazole**.

Frequently Asked Questions (FAQs)

Q1: How does mild to moderate hepatic impairment affect the conversion of **fosfluconazole** to its active form, fluconazole?

A1: In subjects with mild to moderate hepatic impairment, **fosfluconazole** is converted to fluconazole more rapidly compared to subjects with normal hepatic function.^{[1][2]} This is evidenced by a shorter time to reach maximum plasma concentration (t_{max}) for fluconazole in the hepatically impaired group.^{[1][2]}

Q2: What is the overall impact of mild to moderate hepatic impairment on the systemic exposure to fluconazole after **fosfluconazole** administration?

A2: Despite the faster conversion of the prodrug, mild to moderate hepatic impairment does not have a statistically significant effect on the key pharmacokinetic parameters of fluconazole, including maximum plasma concentration (C_{max}) and the area under the concentration-time curve (AUC).^{[1][2]} Slightly higher mean plasma concentrations of fluconazole were observed in the impaired group, but this difference was not statistically significant.^{[1][2]}

Q3: Is a dose adjustment for **fosfluconazole** required for patients with mild to moderate hepatic impairment?

A3: Based on clinical study findings, a dose adjustment for **fosfluconazole** is not required for patients with mild to moderate hepatic impairment (Child-Pugh categories A and B).[1][2] The systemic exposure to the active drug, fluconazole, is not significantly altered in this population.
[2]

Q4: How does hepatic impairment affect the pharmacokinetics of the prodrug, **fosfluconazole**, itself?

A4: In individuals with hepatic impairment, the total clearance of **fosfluconazole** is higher, and its half-life ($t_{1/2,z}$) and mean residence time are shorter than in individuals with normal hepatic function.[1][2] This is consistent with a more rapid conversion of **fosfluconazole** to fluconazole.
[1][2]

Q5: Are there any safety concerns when administering **fosfluconazole** to individuals with mild to moderate hepatic impairment?

A5: Clinical trial data indicates that **fosfluconazole** is well-tolerated in subjects with mild to moderate hepatic impairment.[1][2] Reported adverse events were generally mild, and no significant differences in the incidence of adverse events were observed between the hepatically impaired and normal-function groups.[1]

Troubleshooting Guide for Experimental Design

Issue: Designing a study to assess the impact of hepatic impairment on **fosfluconazole** pharmacokinetics.

Solution: A parallel-group study design is recommended. This involves comparing the pharmacokinetic profiles of a cohort of subjects with stable, mild to moderate hepatic impairment to a cohort of healthy subjects with normal hepatic function.

Key Experimental Protocol Parameters:

- Subject Population:

- Hepatically Impaired Group: Subjects with chronic, stable, mild to moderate hepatic impairment (e.g., Child-Pugh Class A and B).
- Control Group: Age-, weight-, and gender-matched healthy volunteers with normal hepatic function.
- Drug Administration:
 - A single intravenous bolus injection of **fosfluconazole** is administered to all subjects. A dosage of 1000 mg has been used in clinical studies.[\[1\]](#)
- Sample Collection:
 - Serial blood samples should be collected at predetermined time points post-dose to characterize the plasma concentration-time profiles of both **fosfluconazole** and fluconazole. For example, samples can be taken up to 192 hours post-dose.[\[1\]](#)
 - Urine samples should also be collected to assess the renal excretion of both compounds, for instance, up to 48 hours post-dose.[\[1\]](#)
- Analytical Method:
 - Validated high-performance liquid chromatography (HPLC) or a similar sensitive and specific bioanalytical method should be used to determine the concentrations of **fosfluconazole** and fluconazole in plasma and urine samples.

Data Presentation

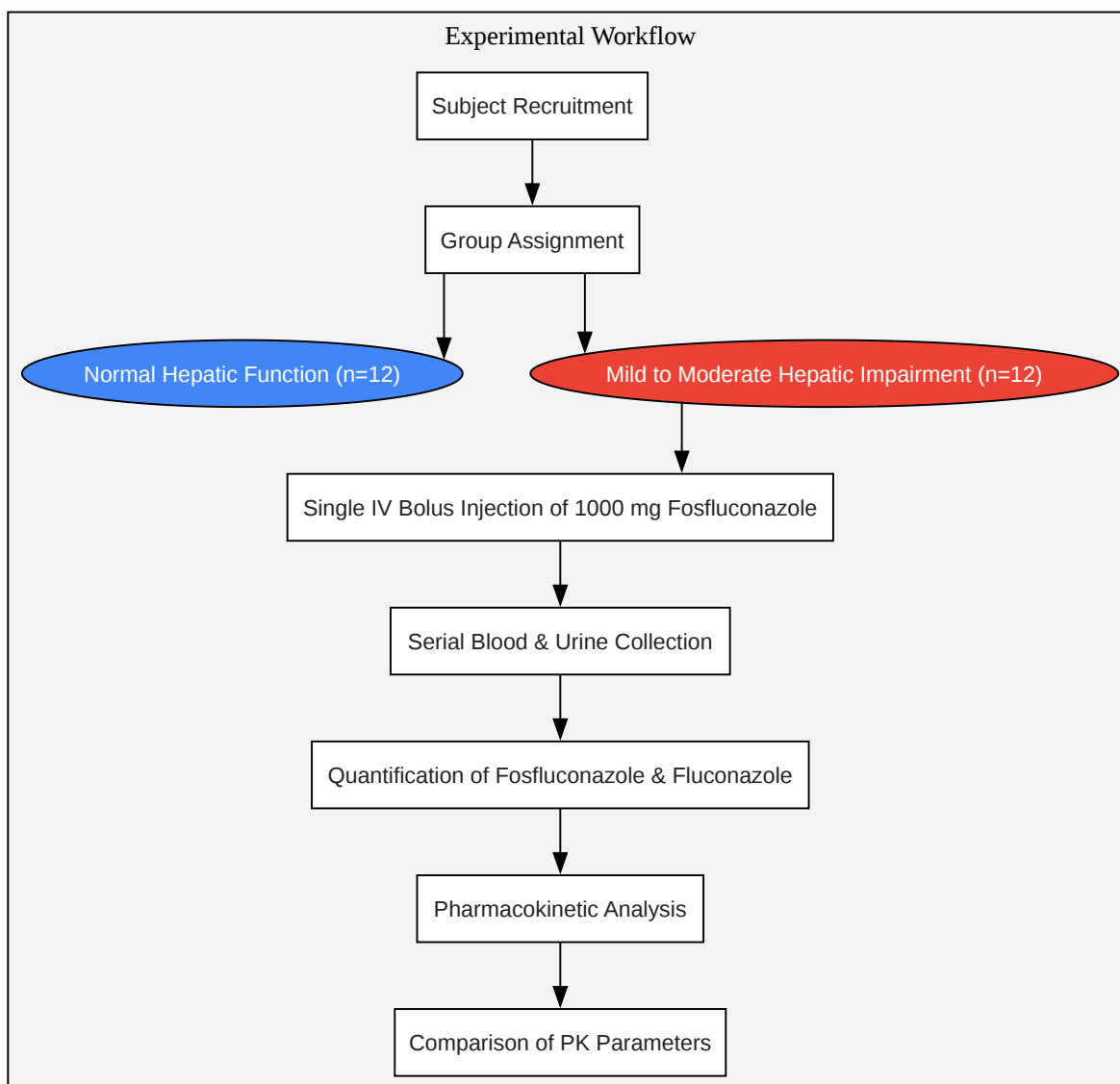
Table 1: Pharmacokinetic Parameters of **Fosfluconazole** in Subjects with Normal and Impaired Hepatic Function.

Pharmacokinetic Parameter	Normal Hepatic Function (n=12)	Mild to Moderate Hepatic Impairment (n=12)
Total Clearance (CL)	Lower	Higher [1] [2]
Half-life ($t_{1/2,z}$)	Longer	Shorter [1] [2]
Mean Residence Time (MRT)	Longer	Shorter [1] [2]

Table 2: Pharmacokinetic Parameters of Fluconazole (following **Fosfluconazole** Administration) in Subjects with Normal and Impaired Hepatic Function.

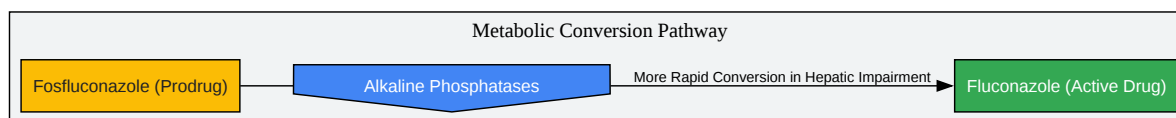
Pharmacokinetic Parameter	Normal Hepatic Function (n=12)	Mild to Moderate Hepatic Impairment (n=12)	Ratio (Impaired/Normal) (95% CI)
C _{max} (µg/mL)	Mean values not specified in source	Mean values not specified in source	106.0% (92.8, 121.2) [1]
AUC (µg·h/mL)	Mean values not specified in source	Mean values not specified in source	115.6% (86.4, 154.7) [1]
t _{max} (h)	4.8[1]	3.1[1]	Not Applicable

Visualizations



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Caption: Experimental workflow for assessing the impact of hepatic impairment on **fosfluconazole** pharmacokinetics.



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Caption: Metabolic conversion of **fosfluconazole** to fluconazole.

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References

- 1. The effects of hepatic impairment on the pharmacokinetics of fosfluconazole and fluconazole following a single intravenous bolus injection of fosfluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of hepatic impairment on the pharmacokinetics of fosfluconazole and fluconazole following a single intravenous bolus injection of fosfluconazole - PMC [pmc.ncbi.nlm.nih.gov]
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